Broader and More Potent Receptor Binding Profile vs. Octreotide and Lanreotide
Pasireotide exhibits a broader and quantitatively distinct binding profile compared to the first-generation somatostatin analogs octreotide and lanreotide. While octreotide and lanreotide are highly selective for the SST2 receptor (with IC50 values of 0.38 nM and 0.54 nM, respectively), they have negligible affinity for SST1, SST3, SST4, and moderate affinity for SST5. In contrast, pasireotide demonstrates high affinity for SST1, SST2, SST3, and SST5, with its highest potency being for SST5 (IC50 = 0.16 nM), which is approximately 39-fold more potent than octreotide's SST5 affinity (IC50 = 6.3 nM) and 106-fold more potent than lanreotide's (IC50 = 17 nM) [1]. This distinct affinity profile underpins its unique functional activity in tissues where SST5 is the predominant receptor subtype.
| Evidence Dimension | Somatostatin receptor subtype binding affinity (IC50 in nM) |
|---|---|
| Target Compound Data | Pasireotide: SST1=9.3, SST2=1.0, SST3=1.5, SST4=>1000, SST5=0.16 |
| Comparator Or Baseline | Octreotide: SST1=280, SST2=0.38, SST3=7.1, SST4=>1000, SST5=6.3; Lanreotide: SST1=180, SST2=0.54, SST3=14, SST4=230, SST5=17 |
| Quantified Difference | At SST5, pasireotide is 39-fold more potent than octreotide (0.16 nM vs 6.3 nM) and 106-fold more potent than lanreotide (0.16 nM vs 17 nM). |
| Conditions | Binding affinity assays using human somatostatin receptor subtypes (hsst1-5) expressed in cell lines, with data reported as IC50 values (nmol/L) from a standardized source [1]. |
Why This Matters
This unique receptor profile dictates which disease models and patient populations the compound is suitable for, making it the only viable option for studies targeting SST5-driven pathologies like Cushing's disease.
- [1] RxReasoner. SIGNIFOR Solution for injection Ref.[9563] Active ingredients: Pasireotide (Source: European Medicines Agency). Table 2: Binding affinities of somatostatin (SRIF-14), pasireotide, octreotide and lanreotide to the five human somatostatin receptor subtypes (hsst1-5). View Source
